N-D-Gluconoyl-L-leucine

Descripción general

Descripción

N-D-Gluconoyl-L-leucine is a compound with the molecular formula C12H23NO8. It is a derivative of L-leucine, an essential amino acid, and gluconic acid, a naturally occurring organic acid. This compound is known for its role in post-translational modifications, particularly in recombinant proteins expressed in Escherichia coli .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-D-Gluconoyl-L-leucine can be synthesized through the reaction of L-leucine with gluconic acid or its derivatives. The reaction typically involves the formation of an amide bond between the amino group of L-leucine and the carboxyl group of gluconic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve higher yields and selectivity. Enzymatic methods can offer advantages such as milder reaction conditions and reduced by-product formation. The choice of enzyme and reaction conditions can be optimized to achieve efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions

N-D-Gluconoyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the gluconoyl moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl groups in the gluconoyl moiety can be reduced to form alcohols.

Substitution: The amino group in the leucine moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidation of the hydroxyl groups can lead to the formation of gluconic acid derivatives.

Reduction: Reduction of the carbonyl groups can result in the formation of gluconolactone derivatives.

Substitution: Substitution reactions can yield various N-substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

N-D-Gluconoyl-L-leucine has several scientific research applications, including:

Chemistry: It is used as a model compound to study amide bond formation and post-translational modifications.

Biology: It is involved in the study of protein modifications and their effects on protein function and stability.

Medicine: It is used in the development of recombinant proteins for therapeutic applications.

Mecanismo De Acción

The mechanism of action of N-D-Gluconoyl-L-leucine involves its incorporation into proteins through post-translational modifications. The gluconoyl moiety can influence the protein’s structure, stability, and function. The modification can occur spontaneously or be catalyzed by enzymes, depending on the specific conditions and the presence of other cellular factors .

Comparación Con Compuestos Similares

Similar Compounds

N-D-Gluconoyl-L-valine: Similar to N-D-Gluconoyl-L-leucine but with valine instead of leucine.

N-D-Gluconoyl-L-isoleucine: Similar to this compound but with isoleucine instead of leucine.

N-D-Gluconoyl-L-phenylalanine: Similar to this compound but with phenylalanine instead of leucine.

Uniqueness

This compound is unique due to its specific combination of L-leucine and gluconic acid, which imparts distinct properties to the modified proteins. The presence of the gluconoyl moiety can enhance the solubility, stability, and bioactivity of the proteins, making it a valuable compound for various applications .

Actividad Biológica

N-D-Gluconoyl-L-leucine is a compound that combines the amino acid L-leucine with a gluconoyl moiety, which is derived from gluconic acid. This modification can influence the biological activity of L-leucine, a well-known branched-chain amino acid (BCAA) essential for protein synthesis and metabolic regulation. This article explores the biological activity of this compound, focusing on its biochemical properties, potential health benefits, and relevant research findings.

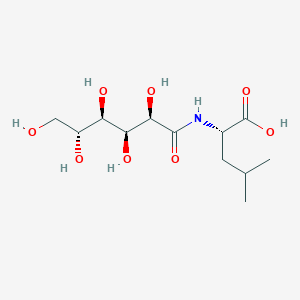

This compound features a gluconoyl group attached to the nitrogen of L-leucine. The structure can be represented as follows:

This compound exhibits unique chemical properties due to the presence of the gluconoyl group, which can enhance solubility and stability compared to L-leucine alone.

Metabolic Effects

-

Insulin Sensitivity and Glucose Metabolism :

- Research indicates that L-leucine supplementation improves glucose metabolism and insulin sensitivity. For instance, a study demonstrated that L-leucine significantly reduced fasting blood glucose levels in mice exposed to cigarette smoke, suggesting a potential role in ameliorating metabolic disorders .

- The activation of the mTOR (mammalian target of rapamycin) pathway by leucine is crucial for its metabolic effects. This pathway regulates protein synthesis and energy metabolism, linking amino acid availability with cellular growth and metabolism .

-

Weight Management :

- Supplementation with L-leucine has been associated with reduced body weight and fat mass in various animal models. In one study, L-leucine supplementation normalized body weight in offspring of mothers exposed to environmental stressors .

- The anorexigenic effects of leucine are mediated through central nervous system pathways, influencing food intake and energy expenditure .

Case Studies

-

Study on Mice :

A study involving Balb/c mice showed that those supplemented with L-leucine exhibited improved glucose tolerance compared to untreated controls. The results highlighted significant changes in metabolic marker genes related to energy regulation . -

Effects on Liver and Kidneys :

Research has indicated that an L-leucine-rich diet may affect liver and kidney function by modulating oxidative stress markers. Specifically, it was found that high levels of leucine could alter glutathione levels and antioxidant enzyme activities in these organs .

Tables of Relevant Research Findings

The biological activity of this compound may be attributed to several mechanisms:

- mTOR Activation : Leucine is known to activate mTORC1, which plays a pivotal role in regulating cellular metabolism and protein synthesis.

- Hormonal Regulation : Leucine influences the secretion of insulin and other hormones involved in glucose metabolism.

- Neurotransmitter Modulation : Leucine impacts neurotransmitter systems in the brain that regulate appetite and energy balance.

Propiedades

IUPAC Name |

(2S)-4-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO8/c1-5(2)3-6(12(20)21)13-11(19)10(18)9(17)8(16)7(15)4-14/h5-10,14-18H,3-4H2,1-2H3,(H,13,19)(H,20,21)/t6-,7+,8+,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWILBCFLAFDSM-LOLPMWEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312018 | |

| Record name | L-Leucine, N-D-gluconoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15893-50-2 | |

| Record name | L-Leucine, N-D-gluconoyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15893-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-D-Gluconoyl-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015893502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucine, N-D-gluconoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-D-gluconoyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.